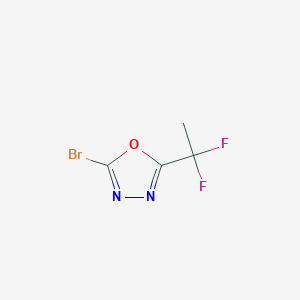
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a difluoroethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate precursors, such as 2-bromo-1,1-difluoroethane and hydrazine derivatives.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the hydrazine derivative reacts with the 2-bromo-1,1-difluoroethane under specific conditions to form the oxadiazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst or a base to facilitate the cyclization process.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with hydrogen peroxide can yield the corresponding oxadiazole N-oxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require the use of palladium catalysts and appropriate ligands.
Scientific Research Applications
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties. It may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole depends on its specific application and target. In general, the compound interacts with molecular targets, such as enzymes or receptors, through various binding interactions. These interactions can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
2-Bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Bromo-5-(1,1-difluoroethyl)pyridine: This compound shares the difluoroethyl group and bromine atom but has a pyridine ring instead of an oxadiazole ring. It is used in different chemical reactions and applications.
5-Bromo-2-(difluoromethyl)pyridine: Similar to the previous compound, this one has a difluoromethyl group and a pyridine ring. It is also used in various synthetic and research applications.
2-Amino-6-bromopyridine: This compound contains an amino group and a bromine atom on a pyridine ring. It is used as a building block in organic synthesis and has different reactivity compared to the oxadiazole compound.
The uniqueness of this compound lies in its oxadiazole ring structure, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds.
Properties
IUPAC Name |
2-bromo-5-(1,1-difluoroethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2O/c1-4(6,7)2-8-9-3(5)10-2/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCDSWBPHCMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
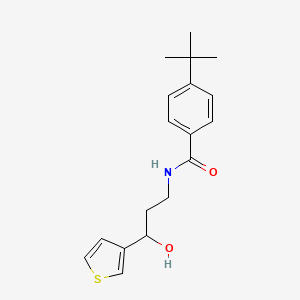
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)
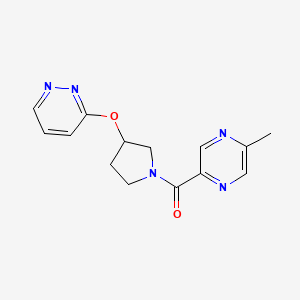
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)
![6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2413732.png)
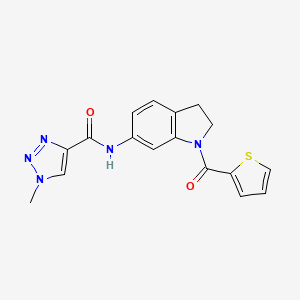
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2413734.png)
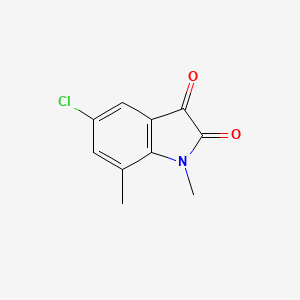
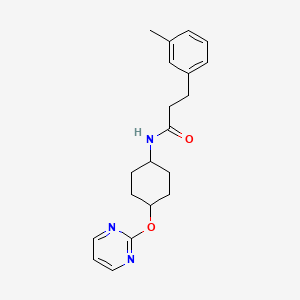
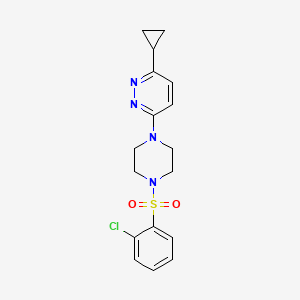
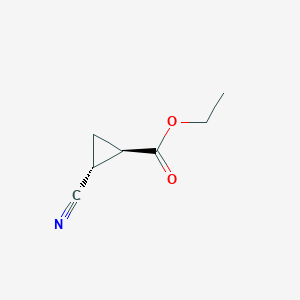
![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)
![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)
